3-Methoxy-L-Phenylalanine
Overview
Description
3-Methoxy-L-Phenylalanine is a phenylalanine derivative . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-L-phenylalanine .
Synthesis Analysis
The synthesis of 3-Methoxy-L-Phenylalanine involves the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This process has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The use of covalent immobilization onto commercially available supports creates a heterogeneous catalyst with good recovered activity (50%) and excellent stability . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine, which allowed for shorter reaction times (20 min of contact time) and excellent conversions (88% ± 4% and 89% ± 5%) respectively, which could be maintained over an extended period of time, up to 24 hours .Molecular Structure Analysis
The molecular formula of 3-Methoxy-L-Phenylalanine is C10H13NO3 . Its molecular weight is 195.22 .Chemical Reactions Analysis
The application of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-L-Phenylalanine is 195.22 . Its linear formula is C10H13NO3 .Scientific Research Applications
Summary of the Application
The biocatalytic synthesis of L- and D-phenylalanine analogues, including 3-Methoxy-L-Phenylalanine, has been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL) as biocatalysts .
Methods of Application or Experimental Procedures
The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time on the conversion and enantiomeric excess values .
Results or Outcomes
The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .
2. Synthesis and Characterization of Phenylalanine Amide Derivatives
Summary of the Application
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .
Methods of Application or Experimental Procedures
The isolated products were characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .
Results or Outcomes
The resultant compounds were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans, also a few of compounds showed antibacterial activities . The resultant compounds screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods and others had moderately activity .
3. Synthesis of Tamsulosin and HIV Medications
Summary of the Application
Methoxy-substituted phenylalanines, such as 3-Methoxy-L-Phenylalanine, are key intermediates for the synthesis of certain medications, including Tamsulosin, a drug used to treat symptoms of an enlarged prostate, and certain HIV medications .
Results or Outcomes
The successful synthesis of these medications demonstrates the utility of 3-Methoxy-L-Phenylalanine in pharmaceutical chemistry. The resultant medications have been used in the treatment of specific medical conditions, such as an enlarged prostate and HIV .
4. Antimicrobial and Antioxidant Activities
Summary of the Application
Amide derivatives of 4-nitro-L-phenylalanine, which can be synthesized from 3-Methoxy-L-Phenylalanine, have been found to exhibit antimicrobial and antioxidant activities .
Methods of Application or Experimental Procedures
The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent. The isolated products were then screened for antimicrobial and antioxidant activities .
Results or Outcomes
Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities. The resultant compounds were also screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .
Safety And Hazards
When handling 3-Methoxy-L-Phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The use of enzymes for their higher enantioselectivity and chemoselectivity in the production of non-natural amino acids has been extensively studied and proved with multiple synthetic strategies . The combination of enzyme catalysis with flow technologies can have advantages not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing . This work exemplifies the advantages that the combination of enzyme catalysis with flow technologies can have not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing .
properties
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449224 | |
Record name | 3-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-L-Phenylalanine | |
CAS RN |
33879-32-2 | |
Record name | 3-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.